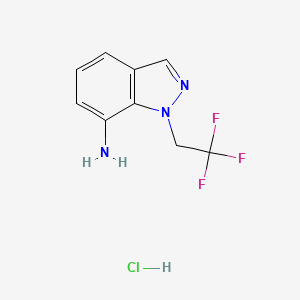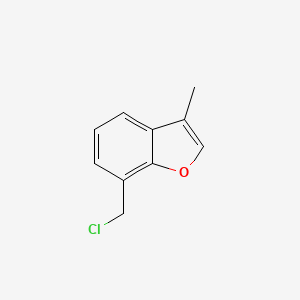
1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride, also known as BPC 157, is a new and promising peptide that has been studied for its potential therapeutic applications. BPC 157 is a synthetic peptide consisting of 15 amino acids, and it has been found to have a wide range of biological activities. It has been studied for its potential therapeutic applications in the fields of inflammation, tissue repair, and wound healing. BPC 157 has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects, as well as the ability to promote tissue healing. BPC 157 has also been found to have neuroprotective and cardioprotective effects. In addition, BPC 157 has been studied for its potential therapeutic applications in the treatment of gastrointestinal disorders, such as ulcerative colitis and irritable bowel syndrome.
Aplicaciones Científicas De Investigación
1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been studied extensively in the scientific research setting. It has been studied for its potential therapeutic applications in the fields of inflammation, tissue repair, and wound healing. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects, as well as the ability to promote tissue healing. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has also been found to have neuroprotective and cardioprotective effects. In addition, 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been studied for its potential therapeutic applications in the treatment of gastrointestinal disorders, such as ulcerative colitis and irritable bowel syndrome.
Mecanismo De Acción
The exact mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 is not yet known, but it is believed to involve several pathways. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to modulate the activity of several proteins, including NF-kB, TNF-α, and IL-6. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has also been found to modulate the activity of several enzymes, including MMP-9 and MMP-2. In addition, 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to modulate the activity of several receptors, including the TLR4 receptor and the P2X7 receptor.
Biochemical and Physiological Effects
1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have a wide range of biochemical and physiological effects. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects, as well as the ability to promote tissue healing. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has also been found to have neuroprotective and cardioprotective effects. In addition, 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have the ability to modulate the activity of several proteins, enzymes, and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 for laboratory experiments is its ability to be synthesized in a highly efficient and reliable manner. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 can be synthesized through a process called solid-phase peptide synthesis (SPPS), which is a highly efficient and reliable method for the synthesis of peptides. SPPS also allows for the synthesis of peptides with high purity and yields, as well as the synthesis of peptides with complex sequences.
The major limitation of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 for laboratory experiments is its lack of availability. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 is a relatively new peptide, and it is not widely available. Therefore, it can be difficult to obtain 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 for laboratory experiments.
Direcciones Futuras
There are several potential future directions for the study of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157. One potential future direction is to further investigate the mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to modulate the activity of several proteins, enzymes, and receptors, but the exact mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 is not yet known. Therefore, further research is needed to better understand the mechanism of action of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157.
Another potential future direction is to further investigate the potential therapeutic applications of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been studied for its potential therapeutic applications in the fields of inflammation, tissue repair, and wound healing. However, further research is needed to better understand the potential therapeutic applications of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157.
In addition, further research is needed to investigate the potential side effects of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have a wide range of biochemical and physiological effects, but further research is needed to better understand the potential side effects of 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157.
Finally, further research is needed to investigate the potential for 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 to be used as a drug. 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 has been found to have a wide range of biological activities, and it could potentially be used as a drug to treat various diseases and disorders. Therefore, further research is needed to investigate the potential for 1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 to be used as a drug.
Métodos De Síntesis
1-(1-benzyl-1H-pyrazol-4-yl)cyclopropan-1-amine dihydrochloride 157 is synthesized through a process called solid-phase peptide synthesis (SPPS). SPPS is a process in which the peptide is synthesized on a solid support, such as a resin, and then cleaved from the solid support. SPPS is a highly efficient and reliable method for the synthesis of peptides. SPPS also allows for the synthesis of peptides with high purity and yields, as well as the synthesis of peptides with complex sequences.
Propiedades
IUPAC Name |
1-(1-benzylpyrazol-4-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c14-13(6-7-13)12-8-15-16(10-12)9-11-4-2-1-3-5-11;;/h1-5,8,10H,6-7,9,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCLQTRCHPURRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN(N=C2)CC3=CC=CC=C3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(1R,3R)-1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid](/img/structure/B6609682.png)



![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)


![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)





